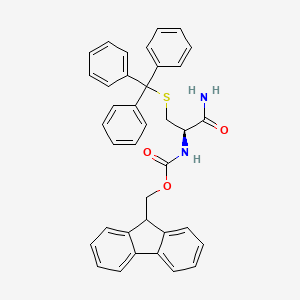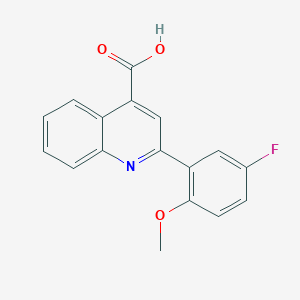
7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a methylphenyl group, and a carbonitrile group attached to a benzopyran core. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2H-chromen-2-one and 4-methylbenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate 7-methoxy-2-(4-methylphenyl)-2H-chromen-2-one.
Oxidation: The intermediate is then subjected to an oxidation reaction using an oxidizing agent, such as selenium dioxide, to form 7-methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbaldehyde.
Cyanation: Finally, the aldehyde group is converted to a carbonitrile group through a cyanation reaction using a reagent like sodium cyanide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors with controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonitrile group can be reduced to form an amine group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products Formed
Oxidation: 7-Hydroxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile.
Reduction: 7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Industrial Applications: The compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile: Similar structure with an additional methoxy group.
7-Hydroxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile: Similar structure with a hydroxyl group instead of a methoxy group.
7-Methoxy-2-(4-chlorophenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and carbonitrile groups contribute to its reactivity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
648434-16-6 |
|---|---|
Molekularformel |
C18H13NO3 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
7-methoxy-2-(4-methylphenyl)-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C18H13NO3/c1-11-3-5-12(6-4-11)18-15(10-19)17(20)14-8-7-13(21-2)9-16(14)22-18/h3-9H,1-2H3 |
InChI-Schlüssel |
GGWWEIRNAILIAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







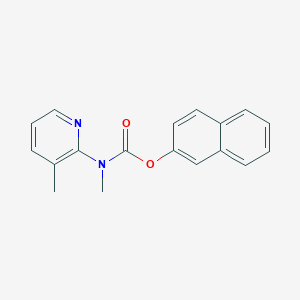


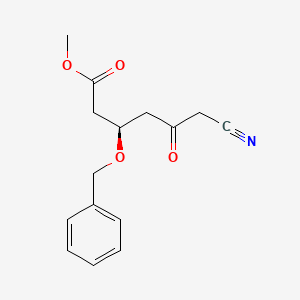
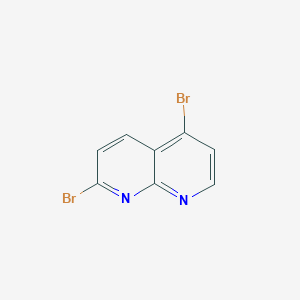
![Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B11836902.png)
